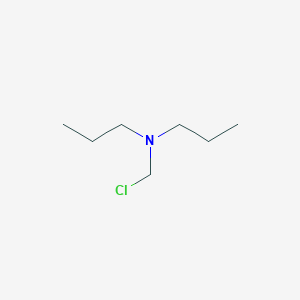
N-(Chloromethyl)-N-propylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Chloromethyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a chloromethyl group attached to a nitrogen atom, which is further bonded to a propyl group and a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloromethyl)-N-propylpropan-1-amine typically involves the chloromethylation of an amine precursor. One common method involves the reaction of propylamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Chloromethyl)-N-propylpropan-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Amine oxides are the primary products.
Reduction Reactions: Secondary amines are formed.
Scientific Research Applications
N-(Chloromethyl)-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Chloromethyl)-N-propylpropan-1-amine involves its interaction with nucleophiles due to the presence of the reactive chloromethyl group. This group can form covalent bonds with various nucleophilic sites in biomolecules, leading to potential biological effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it could modify proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(Chloromethyl)-N-methylpropan-1-amine
- N-(Chloromethyl)-N-ethylpropan-1-amine
- N-(Chloromethyl)-N-butylpropan-1-amine
Uniqueness
N-(Chloromethyl)-N-propylpropan-1-amine is unique due to its specific combination of a chloromethyl group and a propyl chain attached to the nitrogen atom. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
98432-82-7 |
|---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.66 g/mol |
IUPAC Name |
N-(chloromethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H16ClN/c1-3-5-9(7-8)6-4-2/h3-7H2,1-2H3 |
InChI Key |
HKGNFFDTYLFGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















